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molecular formula C6H6 B1215225 1,5-Hexadiyne CAS No. 628-16-0

1,5-Hexadiyne

Cat. No. B1215225
M. Wt: 78.11 g/mol
InChI Key: YFIBSNDOVCWPBL-UHFFFAOYSA-N
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Patent
US03999946

Procedure details

Employing a Cadiot-Chodkiewicz-type reaction, 3-bromopropyne-1-ol was reacted with 1,5-hexadiyne to give two products, 2,4,8-nonatriyne-1-ol (I) and 2,4,8,10-dodecatetrayne-1,12-diol (II), which were separated by use of appropriate solvents. Oxidative coupling of (I) gave 2,4,8,10,14,16-octadecahexayne-1,18-diol (III).
Name
3-bromopropyne-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[C:4][OH:5].[CH:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11]>>[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11].[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[C:11][C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
3-bromopropyne-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#CC#CCCC#C)O
Name
Type
product
Smiles
C(C#CC#CCCC#CC#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03999946

Procedure details

Employing a Cadiot-Chodkiewicz-type reaction, 3-bromopropyne-1-ol was reacted with 1,5-hexadiyne to give two products, 2,4,8-nonatriyne-1-ol (I) and 2,4,8,10-dodecatetrayne-1,12-diol (II), which were separated by use of appropriate solvents. Oxidative coupling of (I) gave 2,4,8,10,14,16-octadecahexayne-1,18-diol (III).
Name
3-bromopropyne-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]#[C:4][OH:5].[CH:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11]>>[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[CH:11].[CH2:4]([OH:5])[C:3]#[C:2][C:6]#[C:7][CH2:8][CH2:9][C:10]#[C:11][C:2]#[C:3][CH2:4][OH:5]

Inputs

Step One
Name
3-bromopropyne-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC#CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#CCCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#CC#CCCC#C)O
Name
Type
product
Smiles
C(C#CC#CCCC#CC#CCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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